molecular formula C4H6IN3 B1281624 4-Iodo-5-methyl-1H-pyrazol-3-amine CAS No. 81542-52-1

4-Iodo-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1281624
CAS No.: 81542-52-1
M. Wt: 223.02 g/mol
InChI Key: FXVKMQDLYRBZPP-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C4H6IN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methyl-1H-pyrazol-3-amine typically involves the iodination of 5-methyl-1H-pyrazol-3-amine. One common method includes the reaction of 5-methyl-1H-pyrazol-3-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 4-azido-5-methyl-1H-pyrazol-3-amine or 4-cyano-5-methyl-1H-pyrazol-3-amine can be formed.

    Oxidation Products: Oxidation can lead to the formation of 4-iodo-5-methyl-1H-pyrazol-3-one.

    Reduction Products: Reduction can yield this compound derivatives with altered functional groups.

Scientific Research Applications

4-Iodo-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazol-3-amine: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-1H-pyrazol-3-amine: Similar structure but lacks the iodine atom at the 4-position.

    4-Bromo-5-methyl-1H-pyrazol-3-amine: Similar structure with bromine instead of iodine.

Uniqueness

4-Iodo-5-methyl-1H-pyrazol-3-amine is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and binding properties. The iodine atom provides a site for further functionalization, while the methyl group can affect the compound’s steric and electronic properties .

Properties

IUPAC Name

4-iodo-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVKMQDLYRBZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510998
Record name 4-Iodo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81542-52-1
Record name 4-Iodo-5-methyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81542-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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